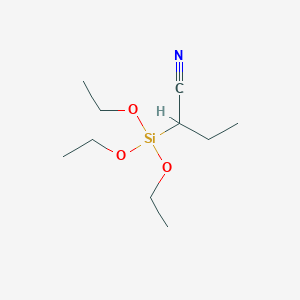
2-Methyl-4,6-diphenylpyrylium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4,6-diphenylpyrylium tetrafluoroborate (MDT) is a fluorescent dye used extensively in scientific research. It is a member of the pyrylium family of dyes and has a molecular weight of 367.2 g/mol. MDT is synthesized by the reaction of 2-methyl-4,6-diphenylpyrylium iodide with tetrafluoroboric acid.
科学的研究の応用
2-Methyl-4,6-diphenylpyrylium tetrafluoroborate is used extensively in scientific research as a fluorescent probe for imaging. It has been used to study a variety of biological processes, including protein-protein interactions, enzyme activity, and cell signaling. 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate has also been used to study the uptake and transport of drugs in cells.
作用機序
2-Methyl-4,6-diphenylpyrylium tetrafluoroborate is a cationic dye that binds to negatively charged sites in biological molecules. The dye is excited by light at a wavelength of 580 nm and emits light at a wavelength of 610 nm. The intensity of the emitted light is proportional to the concentration of the dye in the sample. 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate has a high quantum yield, which makes it a sensitive probe for imaging.
Biochemical and Physiological Effects:
2-Methyl-4,6-diphenylpyrylium tetrafluoroborate has been shown to have low toxicity in vitro and in vivo. It has been used in a variety of cell types, including mammalian cells, bacteria, and yeast. 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate has been shown to be membrane permeable, which allows it to enter cells and label intracellular structures.
実験室実験の利点と制限
2-Methyl-4,6-diphenylpyrylium tetrafluoroborate has several advantages for lab experiments. It is a highly sensitive probe that can be used to detect low concentrations of biological molecules. It is also membrane permeable, which allows it to label intracellular structures. 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate has a high quantum yield, which makes it a sensitive probe for imaging. However, 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate has several limitations. It is a cationic dye that binds to negatively charged sites in biological molecules, which limits its specificity. It is also prone to photobleaching, which can limit its usefulness for long-term imaging experiments.
将来の方向性
There are several future directions for research on 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate. One area of research is the development of new derivatives of 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate that have improved specificity and sensitivity. Another area of research is the development of new imaging techniques that use 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate as a probe. Finally, research on the use of 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate in vivo is an area of active investigation, with potential applications in medical imaging and drug delivery.
合成法
The synthesis of 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate involves the reaction of 2-methyl-4,6-diphenylpyrylium iodide with tetrafluoroboric acid. The reaction takes place in anhydrous acetonitrile and is typically carried out at room temperature. The yield of 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate is typically around 70%.
特性
CAS番号 |
1911-95-1 |
|---|---|
製品名 |
2-Methyl-4,6-diphenylpyrylium tetrafluoroborate |
分子式 |
C18H15BF4O |
分子量 |
334.1 g/mol |
IUPAC名 |
2-methyl-4,6-diphenylpyrylium;tetrafluoroborate |
InChI |
InChI=1S/C18H15O.BF4/c1-14-12-17(15-8-4-2-5-9-15)13-18(19-14)16-10-6-3-7-11-16;2-1(3,4)5/h2-13H,1H3;/q+1;-1 |
InChIキー |
VSQLHNICZQQRCG-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F.CC1=CC(=CC(=[O+]1)C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
[B-](F)(F)(F)F.CC1=CC(=CC(=[O+]1)C2=CC=CC=C2)C3=CC=CC=C3 |
ピクトグラム |
Corrosive |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



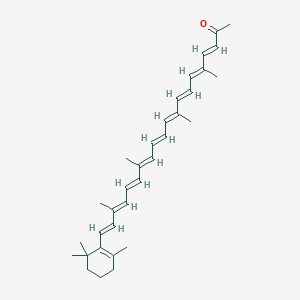
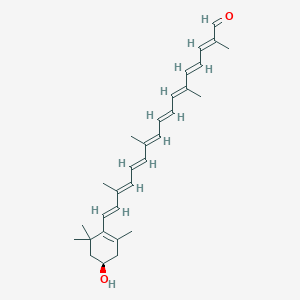
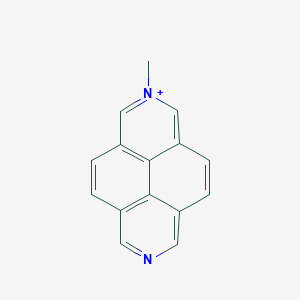
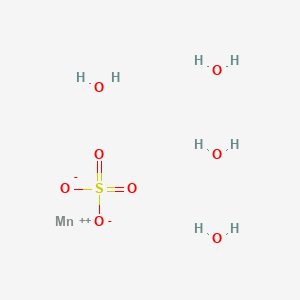
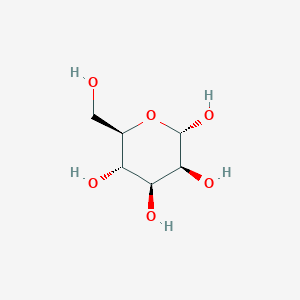
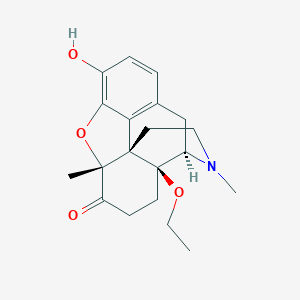
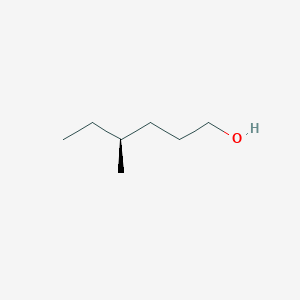
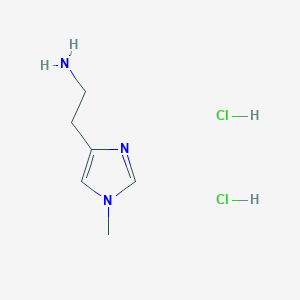
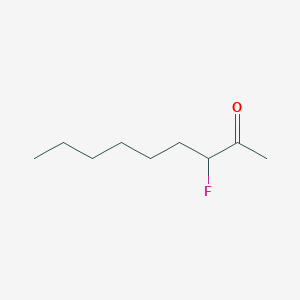
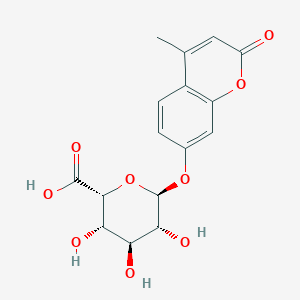
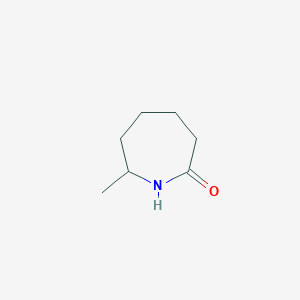
![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)
